2-Ethyl-2-methylcyclopentan-1-one
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Overview
Description
2-Ethyl-2-methylcyclopentan-1-one is an organic compound with the molecular formula C8H14O It is a cyclopentanone derivative, characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl and methyl groups. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the carbonyl group.
Scientific Research Applications
2-Ethyl-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Ethyl-2-methylcyclopentane: This compound has a similar structure but lacks the carbonyl group, resulting in different chemical properties and reactivity.
2-Methylcyclopentanone: Similar in structure but with only one alkyl group, leading to different reactivity and applications.
Uniqueness: 2-Ethyl-2-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclopentanone ring, which influences its chemical behavior and potential applications. Its structure allows for diverse chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-ethyl-2-methylcyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-8(2)6-4-5-7(8)9/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJJVWXWSJSXAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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